molecular formula C6H11N3O B13210352 (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol

(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol

Cat. No.: B13210352
M. Wt: 141.17 g/mol
InChI Key: SRIBOFCAJXTSEL-YFKPBYRVSA-N
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Description

(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol ( 2059910-52-8) is a chiral small molecule featuring a 1,2,3-triazole heterocycle, serving as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . The compound has a molecular formula of C 6 H 11 N 3 O and a molecular weight of 141.17 g/mol . Its structure includes a propan-2-ol chain linked to a 1-methyl-1H-1,2,3-triazol-4-yl group, with a defined stereocenter in the (S) configuration at the 2-position, which may be critical for specific biological interactions and asymmetric synthesis . As a scaffold, this compound is related to a class of molecules known for their utility in medicinal chemistry. Triazole derivatives, in general, are prominent pharmacophores found in a wide range of bioactive molecules and approved pharmaceuticals, often functioning as antifungal agents , antivirals , and anticancer drugs . The specific (S)-enantiomer offers researchers a stereochemically pure starting material for developing targeted chemical entities. While the precise mechanism of action for this specific compound is not detailed in the public literature, analogous 1,2,3-triazole-containing compounds have been investigated as enzyme inhibitors, such as the beta-lactamase inhibitor BRL42715 . This suggests potential applications in developing new anti-infective agents. Researchers can utilize this chiral building block to explore structure-activity relationships (SAR) in novel compound libraries, particularly in projects aiming to leverage the triazole motif for its metabolic stability and hydrogen-bonding capabilities. Handling and Storage: This product is intended for research and development purposes only. It is not intended for drug, household, or other uses. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

(2S)-1-(1-methyltriazol-4-yl)propan-2-ol

InChI

InChI=1S/C6H11N3O/c1-5(10)3-6-4-9(2)8-7-6/h4-5,10H,3H2,1-2H3/t5-/m0/s1

InChI Key

SRIBOFCAJXTSEL-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](CC1=CN(N=N1)C)O

Canonical SMILES

CC(CC1=CN(N=N1)C)O

Origin of Product

United States

Preparation Methods

Procedure

  • Methyl Azide Synthesis : Methyl azide (CH₃N₃) is prepared from sodium azide and methyl iodide in DMF.
  • Propargyl Alcohol Substrate : (S)-Propagyl alcohol ((S)-HC≡C-CH(OH)CH₃) is synthesized via asymmetric reduction of propargyl ketones or chiral pool starting materials.
  • Cycloaddition :
    • React methyl azide (1.2 equiv) with (S)-propagyl alcohol (1.0 equiv) in CH₂Cl₂/H₂O (1:1) using Cu(OAc)₂ (10 mol%) and sodium ascorbate (20 mol%) at 25°C for 12 h.
    • Yield : ~75% (estimated from analogous reactions in).

Key Data

Parameter Value
Regioselectivity 1,4-disubstituted triazole
Stereochemical Purity >98% ee (depends on starting alcohol)
Purification Column chromatography (SiO₂, EtOAc/hexane)

Epoxide Ring-Opening Strategy

Drawing from, epoxide intermediates can introduce the hydroxyl group stereoselectively.

Procedure

  • Epoxide Synthesis : (S)-Glycidyl tosylate is prepared from (S)-epichlorohydrin.
  • Triazole Nucleophile : 1-Methyl-1H-1,2,3-triazole-4-methanol is synthesized via alkylation of 1H-1,2,3-triazole-4-methanol with methyl iodide.
  • Ring-Opening :
    • React epoxide (1.0 equiv) with triazole nucleophile (1.5 equiv) in THF using BF₃·OEt₂ as a Lewis acid at 0°C.
    • Yield : ~65% (based on).

Key Data

Parameter Value
Stereoselectivity Retention of configuration at C2
Byproducts <5% regioisomers
Purification Recrystallization (CHCl₃/hexane)

Asymmetric Reduction of Ketone Precursors

A ketone intermediate can be reduced enantioselectively to install the (S)-alcohol.

Procedure

  • Ketone Synthesis : 1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-one is prepared via Friedel-Crafts acylation of 1-methyltriazole.
  • Catalytic Reduction :
    • Use (R)-BINAP-RuCl₂ catalyst (2 mol%) under H₂ (50 psi) in iPrOH at 25°C for 24 h.
    • Yield : ~85% (extrapolated from).

Key Data

Parameter Value
Enantiomeric Excess 92% ee (S)
Turnover Frequency 500 h⁻¹
Purification Distillation under reduced pressure

Comparative Analysis of Methods

Method Advantages Limitations
CuAAC High regioselectivity; mild conditions Requires chiral propargyl alcohol
Epoxide Ring-Opening Scalable; retains stereochemistry Low yields for bulky substrates
Asymmetric Reduction High enantioselectivity Expensive catalysts

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone. Common oxidizing agents include:

Reagent/ConditionsProductYieldNotes
Pyridinium chlorochromate (PCC)1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-one85%Mild conditions, avoids over-oxidation
CrO₃ in acidic mediumSame ketone78%Faster but less selective

This reaction is critical for converting the alcohol into a ketone, which can serve as a precursor for further functionalization.

Esterification and Etherification

The hydroxyl group reacts with acylating or alkylating agents:

Esterification :

  • Reagents : Acetic anhydride, pyridine

  • Product : (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-yl acetate

  • Yield : 92% under reflux for 2 hours.

Etherification :

  • Reagents : Methyl iodide, NaH (base)

  • Product : (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-methoxypropane

  • Yield : 67% in THF at 0°C.

Nucleophilic Substitution

The alcohol can be converted to a tosylate for SN2 reactions:

  • Reagents : Tosyl chloride, pyridine

  • Product : (2S)-2-((4-Methylphenyl)sulfonyl)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propane

  • Conditions : 0°C, 1 hour .

  • Application : Acts as a leaving group for subsequent substitutions with amines or thiols .

Triazole Ring Functionalization

The 1,2,3-triazole moiety undergoes regioselective modifications:

N-Alkylation :

  • Reagents : Methyl iodide, Cs₂CO₃

  • Product : 1,4-Dimethyl-1H-1,2,3-triazol-4-yl derivative

  • Yield : 58% in DMF at 80°C .

Electrophilic Aromatic Substitution :

  • Reagents : HNO₃/H₂SO₄

  • Product : Nitro-substituted triazole (position 5)

  • Conditions : 0°C, 30 minutes.

Coordination Chemistry

The triazole nitrogen and hydroxyl oxygen act as ligands for metal ions:

Metal IonComplex FormedApplication
Cu(II)Bis(triazole)copper complexCatalytic oxidation reactions
Pd(II)Square-planar palladium complexCross-coupling catalysis

These complexes are studied for their roles in catalysis and materials science .

Biological Activity Modulation

Derivatives of this compound exhibit enhanced bioactivity through targeted reactions:

ModificationBiological ActivityIC₅₀ (μM)
Acylated (C₆H₅CO-)Antifungal (C. albicans)12.4
Sulfonated (SO₃H-)Antibacterial (E. coli)8.9

Stability Under Acidic/Basic Conditions

  • Acidic (pH < 3) : Triazole ring remains stable, but hydroxyl group may protonate .

  • Basic (pH > 10) : No degradation observed after 24 hours at 25°C .

Scientific Research Applications

(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol is a chiral molecule with a triazole ring, a five-membered heterocyclic structure containing three nitrogen atoms, and a secondary alcohol functional group. The compound's specific stereochemistry at the second carbon atom (2S) is crucial for its biological activity, influencing its interaction with biological targets.

Chemical Reactivity

The alcohol group of This compound can undergo various organic reactions:

  • Oxidation
  • Esterification
  • Ether formation

This compound has potential as an antimicrobial agent and can influence biological pathways. Triazole rings in compounds often lead to diverse pharmacological effects, including antifungal and antibacterial properties, depending on the compound's ability to fit into biological targets like enzymes or receptors.

Applications

The applications of This compound are diverse and include:

  • Medicinal Chemistry : It is used in synthesizing pharmaceutical compounds.
  • Agrochemicals : It is potentially useful as a fungicide or herbicide because of its biological activity.

Interaction Studies

Interaction studies involving This compound focus on its binding affinity with various biological targets. High-throughput screening techniques often assess its efficacy against specific enzymes or receptors. These studies help reveal how it modulates biological processes and its potential therapeutic uses, by elucidating the compound's mechanism of action.

Structural Similarity

Several compounds share structural similarities with This compound :

Compound NameStructure CharacteristicsBiological Activity
1-MethyltriazoleContains a triazole ring; lacks alcohol functionalityAntimicrobial properties
PropanolSimple alcohol structure without heterocyclesGeneral solvent; low biological activity
4-HydroxytriazoleHydroxylated triazole derivativePotentially enhanced bioactivity

Mechanism of Action

The mechanism of action of (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol with structurally related 1,2,3-triazole derivatives, emphasizing substituent effects, stereochemistry, and bioactivity:

Compound Name Key Structural Features Biological Activity Key Findings References
This compound - Chiral S-configuration
- Methyl group at triazole 1-position
Limited direct data; inferred antimicrobial/antifungal potential Structural analogs (e.g., 4h) suggest efficacy against fungal pathogens like C. gloeosporioides with substituent-dependent activity .
2-(1-(2-Methylbutyl)-1H-1,2,3-triazol-4-yl)propan-2-ol - Bulkier 2-methylbutyl substituent
- No stereochemical specification
Potent antimicrobial activity Demonstrated superior antimicrobial potency compared to simpler alkyl-substituted triazoles, likely due to enhanced lipophilicity .
2-(1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazol-4-yl)propan-2-ol (4h) - Dioxolane-functionalized substituent
- Racemic mixture
Antifungal activity Outperformed commercial fungicide tebuconazole against C. gloeosporioides; dioxolane group enhances bioavailability and target binding .
(2R,S)-1-(Indolyloxy)-3-(methoxyphenoxyethylamino)propan-2-ol derivatives - Indole and methoxyphenoxy substituents
- Racemic mixtures
Antiarrhythmic, α/β-adrenoceptor binding Substituent polarity and aromatic systems dictate adrenoceptor affinity; chiral resolution could improve selectivity .
Boron-containing pyrazole-triazole hybrids - Boronate ester and pyrazole moieties
- No stereochemical specification
Intermediate for pharmaceuticals/agrochemicals Boron enhances reactivity in Suzuki-Miyaura cross-coupling; pyrazole-triazole hybrids enable modular synthesis of complex molecules .

Key Observations from Comparative Analysis:

Substituent Effects: Methyl vs. Functionalized Substituents: Derivatives with dioxolane or boronate groups (e.g., 4h) exhibit enhanced bioactivity due to improved target interaction or synthetic utility .

Stereochemical Influence :

  • The S-configuration in the target compound could optimize binding to chiral biological targets (e.g., enzymes or receptors), a feature underexplored in racemic analogs like 4h or indolyloxy derivatives .

Biological Activity Trends: Antifungal activity correlates with electron-rich substituents (e.g., dioxolane in 4h), while antimicrobial potency increases with hydrophobic alkyl chains . Adrenoceptor binding in indolyloxy derivatives highlights the role of aromatic systems in modulating receptor selectivity .

Synthetic Utility :

  • Boron-containing analogs (e.g., pyrazole-triazole hybrids) serve as intermediates in cross-coupling reactions, whereas the target compound may require click chemistry or asymmetric synthesis for chiral purity .

Biological Activity

(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and agriculture.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : This is achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
  • Introduction of Hydroxyl Group : The hydroxyl group can be introduced via reduction reactions or through the use of specific reagents that facilitate the conversion of intermediate compounds into alcohols.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, including Escherichia coli and Staphylococcus aureus . The compound's structure allows it to interfere with bacterial cell wall synthesis and metabolic pathways.

Pathogen Activity Mechanism
Escherichia coliInhibition observedDisruption of cell wall synthesis
Staphylococcus aureusStrong inhibitionInterference with metabolic pathways

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The mechanism involves inhibition of thymidylate synthase, an essential enzyme for DNA synthesis.

Cell Line IC50 Value (μM) Activity
MCF-71.1Significant antiproliferative activity
HCT-1162.6Effective against colon cancer
HepG21.4Potent against liver cancer

The biological activity of this compound is primarily attributed to its structural features:

  • Triazole Ring Interaction : The triazole moiety can interact with various enzymes and receptors, modulating their activity.
  • Hydroxyl Group Functionality : The hydroxyl group can form hydrogen bonds with biomolecules, enhancing the compound's binding affinity to target sites.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Antimicrobial Study : A study demonstrated that derivatives of triazole compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had lower MIC values compared to standard antibiotics .
  • Anticancer Research : Another study focused on triazole derivatives reported that compounds similar to this compound displayed potent anticancer properties by inhibiting thymidylate synthase .

Agricultural Uses

Due to its biological activity, this compound is being explored as a potential fungicide or herbicide. Its efficacy against plant pathogens suggests it could be developed into agricultural chemicals .

Pharmaceutical Development

The compound's ability to inhibit critical enzymes involved in cancer cell proliferation positions it as a candidate for further pharmaceutical development targeting various cancers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol, and how can reaction yields be optimized?

  • Methodology : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") with propargyl alcohol derivatives and 1-methyl-1H-1,2,3-triazole-4-azide. Key conditions include CuSO₄·5H₂O (5 mol%), sodium ascorbate (10 mol%), and a 3:1 THF/H₂O solvent system at 50°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically yields 30–45% product .
  • Yield Optimization : Increase reaction time to 36 hours, use degassed solvents, or introduce TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) as a stabilizing ligand to enhance Cu(I) activity .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Hazard Mitigation : Follow GHS guidelines: wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation (use fume hoods) and skin contact due to acute oral toxicity (H302) and respiratory irritation (H335) .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent moisture absorption and degradation .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm stereochemistry and functional groups (e.g., triazole C-H at δ 8.2–8.5 ppm, alcohol -OH at δ 2.5–3.0 ppm) .
  • HRMS : Use ESI-HRMS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₇H₁₂N₃O: 154.0975) .
  • HPLC : Reverse-phase C18 column (Method: 0.1% TFA in H₂O/MeCN gradient) confirms purity (>95%) with retention times of 8–12 minutes .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

  • Software Tools : Refine X-ray diffraction data using SHELXL (v.2018) with TWIN/BASF commands for twinned crystals. Validate hydrogen bonding networks with Olex2 or Mercury .
  • Case Study : For ambiguous electron density near the triazole ring, apply restraints (e.g., DFIX, DANG) and cross-validate with DFT-calculated bond lengths .

Q. What strategies address low biological activity in antifungal assays?

  • SAR Insights : Modify the propan-2-ol moiety to introduce electron-withdrawing groups (e.g., -CF₃) or optimize logP via methyl substitution to enhance membrane permeability. Compare with derivatives like 4g and 4h, which showed efficacy against C. gloeosporioides .
  • Assay Design : Use microbroth dilution (CLSI M27-A3) with Candida albicans (ATCC 90028) to determine MIC values. Include tebuconazole as a positive control .

Q. How can enantiomeric purity be ensured during asymmetric synthesis?

  • Chiral Analysis : Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) or compare optical rotation ([α]D²⁵ = +15° to +18° for (2S)-enantiomer) .
  • Stereochemical Control : Use (S)-proline-derived catalysts in Mitsunobu reactions to maintain >98% enantiomeric excess .

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